molecular formula C15H15NOS B14239963 10-Propyl-5lambda~4~-phenothiazin-5(10H)-one CAS No. 405298-86-4

10-Propyl-5lambda~4~-phenothiazin-5(10H)-one

Cat. No.: B14239963
CAS No.: 405298-86-4
M. Wt: 257.4 g/mol
InChI Key: MJAKCBAPIIVZSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Propyl-5lambda~4~-phenothiazin-5(10H)-one is a chemical compound belonging to the phenothiazine class Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry as antipsychotic and antiemetic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Propyl-5lambda~4~-phenothiazin-5(10H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with phenothiazine and a propylating agent.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency.

Chemical Reactions Analysis

Types of Reactions

10-Propyl-5lambda~4~-phenothiazin-5(10H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may convert it to its corresponding amine derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing other complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for treating neurological disorders.

    Industry: Utilized in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 10-Propyl-5lambda~4~-phenothiazin-5(10H)-one involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the compound’s structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: A well-known antipsychotic agent.

    Promethazine: Used as an antiemetic and antihistamine.

    Thioridazine: Another antipsychotic with a similar structure.

Uniqueness

10-Propyl-5lambda~4~-phenothiazin-5(10H)-one’s unique propyl group may confer distinct pharmacological properties compared to other phenothiazines. Its specific interactions and effects could make it a valuable compound for further research and development.

Properties

CAS No.

405298-86-4

Molecular Formula

C15H15NOS

Molecular Weight

257.4 g/mol

IUPAC Name

10-propylphenothiazine 5-oxide

InChI

InChI=1S/C15H15NOS/c1-2-11-16-12-7-3-5-9-14(12)18(17)15-10-6-4-8-13(15)16/h3-10H,2,11H2,1H3

InChI Key

MJAKCBAPIIVZSR-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2S(=O)C3=CC=CC=C31

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.